8-Chloro-3-methoxy-1,5-naphthyridine

Vue d'ensemble

Description

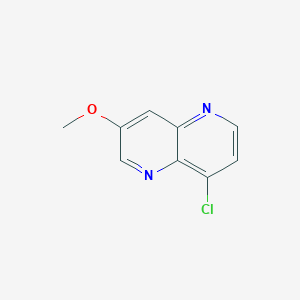

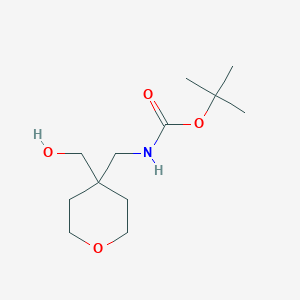

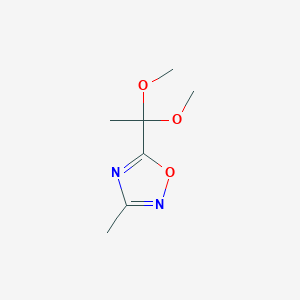

8-Chloro-3-methoxy-1,5-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used in the preparation of various compounds for treating different disorders .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 8-Chloro-3-methoxy-1,5-naphthyridine, has been a subject of research over the years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of 8-Chloro-3-methoxy-1,5-naphthyridine consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridines, including 8-Chloro-3-methoxy-1,5-naphthyridine, exhibit significant reactivity with various reagents. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis

The boiling point of 8-Chloro-3-methoxy-1,5-naphthyridine is predicted to be 312.2±37.0 °C, and its density is predicted to be 1.333±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Biological Activities and Therapeutic Research The compound 8-Chloro-3-methoxy-1,5-naphthyridine belongs to the 1,8-naphthyridine group, which is known for its wide range of biological activities. This group has garnered attention due to its versatility in therapeutic and medicinal research. The 1,8-naphthyridine derivatives are recognized for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these compounds have been investigated for their potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The broad spectrum of biological activities also includes anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities. These compounds are also noted for their roles in platelet aggregation inhibition, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities. Such diverse biological properties make 1,8-naphthyridine scaffolds potent in various therapeutic applications and serve as a foundation for the synthesis of new derivatives and exploring other possible biological activities (Madaan et al., 2015), (Gurjar & Pal, 2018).

Environmental and Analytical Applications The 1,8-naphthyridine derivatives also find relevance in environmental and analytical sciences. For instance, certain derivatives like α-naphthoflavone have been used as reversible indicators in bromate titrations, demonstrating the utility of these compounds in analytical chemistry. The sharp end-points provided by these compounds in titrations underline their precision and utility in quantitative analysis (Belcher, 1949). Additionally, naphthyridines with antiviral activity have been documented, showcasing their potential in addressing global health challenges posed by viral infections (Singh, Kumar, & Gupta, 2017).

Corrosion Inhibition Furthermore, compounds related to the naphthyridine group, like phthalocyanine and naphthalocyanine, have been investigated for their corrosion-inhibiting properties. These nitrogenous heterocyclic compounds form strong chelating complexes with metallic atoms due to their structure, making them effective as anticorrosive materials in various metal/electrolyte systems. The review of their role as corrosion inhibitors highlights their effectiveness in retarding both anodic and cathodic reactions, mostly behaving as mixed-type inhibitors, and their adsorption mostly follows the Langmuir adsorption isotherm (Verma, Ebenso, Quraishi, & Rhee, 2021).

Safety And Hazards

Orientations Futures

8-Chloro-3-methoxy-1,5-naphthyridine has potential applications in the treatment of various disorders. It can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders, N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases, and C5-C6-carbocyclic fused iminothiadiazine dioxides as BACE inhibitors for the treatment of Alzheimer’s disease and related disorders .

Propriétés

IUPAC Name |

8-chloro-3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELGGXLWDUMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731983 | |

| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methoxy-1,5-naphthyridine | |

CAS RN |

952059-69-7 | |

| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)

![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)

![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)

![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)